molecular formula C8H6F3N3O3 B15236896 3-(4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-YL)cyclobutan-1-one

3-(4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-YL)cyclobutan-1-one

Cat. No.: B15236896
M. Wt: 249.15 g/mol
InChI Key: IJDQTZCNFXTGGE-UHFFFAOYSA-N
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Description

3-(4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-YL)cyclobutan-1-one is a complex organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a pyrazole ring attached to a cyclobutanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-YL)cyclobutan-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyrazole derivative, the introduction of the nitro and trifluoromethyl groups can be achieved through nitration and trifluoromethylation reactions, respectively. The final cyclobutanone ring can be formed via cyclization reactions using specific catalysts and reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification processes to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-YL)cyclobutan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro-oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-YL)cyclobutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-(4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-YL)cyclobutan-1-one involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group can influence the compound’s reactivity and binding affinity to biological targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Nitro-1H-pyrazol-1-YL)cyclobutan-1-one: Lacks the trifluoromethyl group, which can affect its chemical properties and reactivity.

    3-(3-(trifluoromethyl)-1H-pyrazol-1-YL)cyclobutan-1-one: Lacks the nitro group, which can influence its biological activity and applications.

Uniqueness

3-(4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-YL)cyclobutan-1-one is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H6F3N3O3

Molecular Weight

249.15 g/mol

IUPAC Name

3-[4-nitro-3-(trifluoromethyl)pyrazol-1-yl]cyclobutan-1-one

InChI

InChI=1S/C8H6F3N3O3/c9-8(10,11)7-6(14(16)17)3-13(12-7)4-1-5(15)2-4/h3-4H,1-2H2

InChI Key

IJDQTZCNFXTGGE-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)N2C=C(C(=N2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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